molecular formula C10H18O B564268 1,8-Cineol-d3 CAS No. 1216822-66-0

1,8-Cineol-d3

Cat. No.: B564268
CAS No.: 1216822-66-0
M. Wt: 157.271
InChI Key: WEEGYLXZBRQIMU-OJYSAGIRSA-N
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Description

1,8-Cineol-d3, also known as deuterated 1,8-cineole, is a stable isotope-labeled compound. It is a monoterpene oxide and a primary component of eucalyptus oil. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and as an internal standard in mass spectrometry.

Scientific Research Applications

1,8-Cineol-d3 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as an internal standard in nuclear magnetic resonance (NMR) and mass spectrometry for the quantification of other compounds.

    Biology: Used in metabolic studies to trace the metabolic pathways of 1,8-cineole in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and stability.

Mechanism of Action

1,8-Cineol spreads almost everywhere in the human body after its oral administration, from the gut to the blood to the brain . Its anti-microbial potential and even its anti-viral effects have been observed to include numerous bacteria and fungi species . Many recent studies help to better understand the cellular and molecular immunological consequences of 1,8-Cineol treatment in inflammatory diseases and further provide information concerning the mechanistic modes of action in the regulation of distinct inflammatory biosynthetic pathways .

Safety and Hazards

1,8-Cineol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

1,8-Cineol has been shown to reduce mucin-filled goblet cells and MUC2-gene expression associated with an attenuated NF-κB-activity in human nasal slice cultures . This suggests that these effects partially account for the clinical benefits of 1,8-Cineol-based therapy during rhinosinusitis . Therefore, topical application of 1,8-Cineol may offer a novel therapeutic approach to reduce bacteria-induced mucus hypersecretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Cineol-d3 can be synthesized through the hydrogenation of 1,8-cineole in the presence of deuterium gas. The process involves the following steps:

    Hydrogenation: 1,8-cineole is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and at elevated temperatures to ensure complete deuteration.

    Purification: The resulting product is then purified using techniques such as distillation or chromatography to obtain highly pure this compound.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification methods ensures the production of high-purity this compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,8-Cineol-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1,8-cineole oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the oxygen atom is replaced by other functional groups using reagents like phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phosphorus tribromide in an inert atmosphere.

Major Products

    Oxidation: 1,8-Cineole oxide.

    Reduction: 1,8-Cineole alcohol.

    Substitution: 1,8-Dibromo-cineole.

Comparison with Similar Compounds

1,8-Cineol-d3 is compared with other similar compounds such as:

    1,8-Cineole: The non-deuterated form, which is widely used in similar applications but lacks the benefits of deuterium labeling.

    Sesquicineole: A structurally related compound with similar biological activities but different pharmacokinetic properties.

    Bisabolol oxide: Another monoterpene oxide with anti-inflammatory properties but a different mechanism of action.

This compound stands out due to its deuterium labeling, which enhances its stability and makes it an invaluable tool in scientific research.

Properties

IUPAC Name

4,6,6-trideuterio-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3/i6D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEGYLXZBRQIMU-OJYSAGIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(O1)(CC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC2(CCC1(OC2(C)C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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